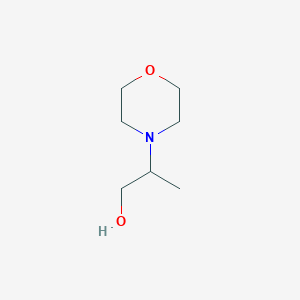

2-Morpholin-4-ylpropan-1-ol

Description

Contextualization within Amine-Alcohol Chemical Scaffolds

The 2-Morpholin-4-ylpropan-1-ol molecule belongs to the broader class of amine-alcohols, which are organic compounds containing both an amine and an alcohol functional group. This class of compounds is considered a "privileged scaffold" in medicinal chemistry, meaning their molecular framework is recurrently found in biologically active compounds. nih.gov The spatial arrangement of the nitrogen and oxygen atoms in these scaffolds allows for diverse interactions with biological targets. The γ-amino-α-aryl alcohol, a related structure, is a key functional group for designing inhibitors of critical metabolic enzymes. acs.org The strategic placement of these functional groups can lead to compounds with improved physicochemical properties such as enhanced water solubility and reduced lipophilicity.

Fundamental Significance of the Morpholine (B109124) and Propanol (B110389) Moieties in Synthetic Methodologies

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a versatile and widely utilized building block in organic synthesis. wikipedia.orgnih.govsci-hub.se Its prevalence in numerous approved drugs and bioactive molecules underscores its importance. nih.govsci-hub.se The morpholine moiety is often incorporated into molecules to enhance their potency, selectivity for biological receptors, and pharmacokinetic properties. nih.govsci-hub.see3s-conferences.orge3s-conferences.org Its facile introduction into molecular structures through various synthetic methodologies makes it a favored component in drug design and development. nih.govsci-hub.se For instance, the anticancer agent gefitinib (B1684475) and the antibiotic linezolid (B1675486) both feature a morpholine ring in their structures. wikipedia.org

The propanol moiety, a three-carbon alcohol, provides a flexible linker and a reactive hydroxyl group for further chemical modifications. ontosight.ai The hydroxyl group can participate in a variety of chemical reactions, including esterification and oxidation, allowing for the attachment of other molecular fragments. smolecule.com Propanol derivatives are used as intermediates in the synthesis of a range of organic compounds, including pharmaceuticals. ontosight.aiacs.org The combination of the morpholine ring and the propanol unit in this compound creates a bifunctional molecule with significant potential in synthetic chemistry.

Overview of Research Trajectories Involving this compound

Direct academic research focusing exclusively on this compound is not extensively documented. However, its structural components suggest its primary role as a synthetic intermediate in the creation of more complex and potentially bioactive molecules. Research involving derivatives of this compound supports this assertion. For example, various substituted morpholinyl-propanol and propanone derivatives have been synthesized and investigated for their biological activities. researchgate.net The presence of the morpholine and propanol groups allows for the systematic modification of the molecule to explore structure-activity relationships, a key aspect of medicinal chemistry. The enantiomerically pure forms, such as (2R)-2-(morpholin-4-yl)propan-1-ol, are also available, indicating their use in stereoselective synthesis, which is crucial for developing drugs with specific biological targets. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRXBRDKYYXGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450743 | |

| Record name | 2-morpholin-4-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69296-06-6 | |

| Record name | 2-morpholin-4-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Morpholin 4 Ylpropan 1 Ol

Established Reaction Pathways for 2-Morpholin-4-ylpropan-1-ol Synthesis

Conventional synthetic routes provide reliable access to racemic this compound through well-understood reaction mechanisms, including reductive amination, nucleophilic reactions, and multicomponent strategies.

Reductive amination is a highly effective method for forming the C-N bond in this compound. This pathway typically involves the reaction of morpholine (B109124) with a suitable three-carbon carbonyl compound, such as hydroxyacetone (B41140) (acetol), to form an intermediate iminium ion or enamine, which is then reduced in situ to the target amino alcohol.

The initial step is the condensation of the secondary amine (morpholine) with the ketone group of hydroxyacetone to form a hemiaminal, which then dehydrates to an iminium cation. A variety of reducing agents can be employed for the subsequent reduction step. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). orgsyn.org For industrial applications, catalytic hydrogenation over transition metal catalysts like palladium on carbon (Pd/C) or Raney nickel is often preferred due to higher efficiency and atom economy. core.ac.uk The choice of reducing agent and reaction conditions can be optimized to maximize yield and minimize side reactions. orgsyn.orgcore.ac.uk

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Inexpensive, readily available | Can reduce aldehydes/ketones if not consumed by iminium ion |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Selective for iminium ions over ketones | Highly toxic, generates toxic byproducts |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Mild, effective for a wide range of substrates | Not ideal for some aromatic ketones/amines orgsyn.org |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, Methanol, Water | High atom economy, clean reaction | Requires specialized pressure equipment |

Direct formation of the this compound structure can be achieved through nucleophilic reactions. The most common approach in this category is the nucleophilic ring-opening of an epoxide. acsgcipr.org In this strategy, morpholine acts as the nucleophile, attacking one of the carbon atoms of propylene (B89431) oxide.

This reaction is typically carried out in a protic solvent like methanol or ethanol, which can facilitate the ring-opening. The reaction can be performed at elevated temperatures to increase the rate. The nucleophilic attack of the morpholine nitrogen on the less sterically hindered carbon (C1) of propylene oxide is generally favored, but attack at the C2 position leads to the desired this compound product. The regioselectivity can be influenced by the choice of catalyst and reaction conditions.

Alternatively, a nucleophilic substitution (Sₙ2) reaction can be employed. This involves reacting morpholine with a substrate containing a three-carbon chain with a suitable leaving group, such as 1-chloro-2-propanol (B90593) or 2-hydroxypropyl tosylate. The nitrogen atom of morpholine displaces the leaving group to form the target C-N bond. This method's efficiency is dependent on the quality of the leaving group and the reaction conditions used to promote the bimolecular substitution.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient pathway to complex molecules like β-amino alcohols. acs.org While a specific MCR for this compound is not extensively documented, established MCRs like the Petasis borono-Mannich (PBM) reaction or the Kabachnik-Fields reaction can be adapted. mdpi.comacs.org

A hypothetical MCR for this synthesis could involve morpholine, an aldehyde (such as formaldehyde), and an organoboron reagent in a Petasis-type reaction. acs.org These one-pot procedures are advantageous due to their operational simplicity, reduction of waste from intermediate purification steps, and potential to rapidly generate diverse molecular libraries. The development of such a reaction would provide a novel and convergent route to the target compound. acsgcipr.orgacs.org

Stereoselective Synthesis of Enantiopure this compound

The C2 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-2-Morpholin-4-ylpropan-1-ol. Stereoselective synthesis methods are crucial for obtaining enantiomerically pure forms, which is often a requirement for pharmaceutical applications.

Asymmetric catalysis is a powerful tool for establishing the desired stereochemistry. One of the most effective methods is the asymmetric hydrogenation of a prochiral precursor. nih.gov For instance, an unsaturated analog, such as an N-acylated dehydromorpholine derivative, could be hydrogenated using a chiral transition-metal catalyst. nih.govrsc.orgsemanticscholar.org Complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, SKP) have demonstrated high enantioselectivity (up to 99% ee) in the synthesis of related 2-substituted chiral morpholines. nih.govsemanticscholar.org

Another catalytic approach is the asymmetric reduction of a ketone precursor, such as 1-(morpholin-4-yl)propan-2-one. Using chiral catalysts, such as those employed in Noyori asymmetric hydrogenation or with chiral oxazaborolidines (Corey-Bakshi-Shibata reduction), the prochiral ketone can be reduced to the chiral alcohol with high enantiomeric excess.

Table 2: Examples of Asymmetric Catalysis for Chiral Morpholine Synthesis

| Reaction Type | Catalyst System | Substrate Type | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | Dehydromorpholine | Up to 99% nih.govsemanticscholar.org |

| Asymmetric Hydrogenation | Ru(OAc)₂[(S)-BINAP] | β-Keto Ester | >98% |

| Asymmetric Transfer Hydrogenation | RuCl(S,S)-TsDPEN | Ketone | Up to 99% |

The use of a chiral auxiliary is a classic and reliable strategy for controlling stereochemistry. wikipedia.orgsigmaaldrich.com In this method, a prochiral starting material is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

For the synthesis of enantiopure this compound, an Evans oxazolidinone auxiliary could be acylated with propionyl chloride. wikipedia.orgtcichemicals.com Subsequent stereoselective functionalization, for example, an aldol (B89426) reaction or alkylation, can be used to build the carbon skeleton. Alternatively, chiral N-tert-butanesulfinyl imines, derived from a suitable aldehyde, can undergo highly diastereoselective additions with nucleophiles to create the amino alcohol precursor. nih.gov For example, the reaction of a chiral sulfinyl imine with a Grignard or organozinc reagent can establish the C-N bond and the adjacent stereocenter with high control. nih.gov The auxiliary is then cleaved under mild conditions to yield the enantiomerically enriched amino alcohol, which can be subsequently N-alkylated with morpholine precursors to give the final product. researchgate.net

Diastereoselective Synthesis and Separation Techniques

The synthesis of specific stereoisomers of this compound is crucial, as different enantiomers and diastereomers can exhibit varied biological activities. Diastereoselective synthesis aims to preferentially create one diastereomer over others. While specific diastereoselective routes for this compound are not extensively detailed in publicly available literature, general established methods for chiral amino alcohols are applicable. These often involve the use of chiral auxiliaries, substrates, or catalysts to control the stereochemical outcome of the reaction.

In instances where a mixture of stereoisomers is produced, separation is necessary. The most common method for separating enantiomers involves converting them into a mixture of diastereomers by reacting them with a chiral resolving agent. These diastereomers possess different physical properties, such as solubility, which allows for their separation through techniques like fractional crystallization. Once separated, the pure enantiomer can be recovered by removing the chiral auxiliary.

Modern chromatographic techniques are also essential for both analytical and preparative-scale separation of stereoisomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful tools for resolving enantiomeric mixtures.

Enzymatic Resolution and Biocatalytic Pathways

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for producing enantiomerically pure compounds. Enzymatic resolution is a prominent technique where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. For a chiral alcohol like this compound, lipases are commonly used to selectively acylate one enantiomer, producing an ester that can be easily separated from the remaining alcohol.

More advanced biocatalytic pathways aim to synthesize the desired enantiomer directly, avoiding the 50% theoretical yield limit of kinetic resolutions. Transaminases, for example, can be engineered to convert a prochiral ketone precursor directly into a specific chiral amine with very high enantioselectivity. This approach is being increasingly adopted in pharmaceutical manufacturing for its efficiency and green credentials. The development of tailor-made enzymes through directed evolution allows for the optimization of activity and selectivity towards non-natural substrates.

Table 2: Biocatalytic Approaches for Chiral Amino Alcohol Synthesis

| Approach | Enzyme Class Example | Description | Key Benefits |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipases, Proteases | Selective transformation (e.g., acylation) of one enantiomer in a racemic mixture, allowing separation. | Broad substrate scope; commercially available enzymes. |

| Asymmetric Synthesis | Transaminases (TAs), Ketoreductases (KREDs) | Conversion of a prochiral precursor directly into a single, desired enantiomer. | High enantioselectivity (>99% ee); potential for 100% theoretical yield; reduces waste. |

| Whole-Cell Biocatalysis | Engineered E. coli or Yeast | Utilizes the metabolic pathways of microorganisms for multi-step transformations and cofactor recycling. | Simplifies process by avoiding enzyme purification; cofactor regeneration is handled by the cell. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable and economically viable synthetic processes. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Solvent-Free and Aqueous Medium Reactions

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents. Whenever possible, reactions are designed to run in aqueous media or under solvent-free conditions. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. For the synthesis of morpholine derivatives, which often involves nucleophilic substitution or addition reactions, the use of water can sometimes accelerate reaction rates due to hydrophobic effects. Solvent-free "neat" reactions or solid-state grinding methods also represent highly efficient alternatives that minimize waste.

Sustainable Catalytic Systems

Catalysis is a cornerstone of green chemistry, as catalytic reactions are inherently more atom-economical than stoichiometric processes. The development of sustainable catalytic systems for morpholine synthesis focuses on replacing hazardous reagents and stoichiometric activators with efficient and recyclable catalysts. This includes:

Biocatalysts: As discussed, enzymes operate under mild conditions in aqueous environments and offer unparalleled selectivity.

Heterogeneous Catalysts: Solid-supported catalysts can be easily separated from the reaction mixture and recycled, reducing waste and simplifying product purification.

Earth-Abundant Metal Catalysts: Replacing catalysts based on precious metals (like palladium, rhodium, iridium) with those based on abundant and less toxic metals (like iron, copper, or manganese) is a key area of research.

Recent research has highlighted novel methods for synthesizing morpholines from 1,2-amino alcohols using redox-neutral protocols with simple reagents, which aligns with green chemistry principles by avoiding harsh oxidants or reductants.

Atom Economy and Process Intensification

Atom economy is a metric that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. The traditional synthesis of morpholines can sometimes involve multiple steps with protecting groups or the use of reagents that lead to poor atom economy. Modern synthetic design aims to maximize this metric.

Process intensification focuses on developing smaller, safer, and more energy-efficient manufacturing processes. A key strategy is the shift from traditional batch reactors to continuous flow chemistry. Flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions, which can lead to higher yields, improved safety (especially for highly exothermic reactions), and easier scale-up. For the production of a compound like this compound, a continuous flow process could reduce solvent volumes and process time, leading to a more sustainable and cost-effective manufacturing operation.

Chemical Reactivity and Derivatization Strategies of 2 Morpholin 4 Ylpropan 1 Ol

Reactivity at the Morpholine (B109124) Nitrogen Center

The nitrogen atom in the morpholine ring is a tertiary amine, making it nucleophilic and basic. This allows for reactions directly at the nitrogen center, which are distinct from the transformations of the hydroxyl group.

As a tertiary amine, the morpholine nitrogen in 2-Morpholin-4-ylpropan-1-ol cannot undergo traditional N-alkylation or N-acylation in the sense of adding a single substituent to the nitrogen, as it lacks a proton to be removed. Instead, its nucleophilic character allows it to react with alkylating agents to form quaternary ammonium salts. This specific type of N-alkylation is more accurately described as quaternization. Standard acylation reactions that would form an amide are not possible at a tertiary amine center.

Quaternization is a characteristic reaction of tertiary amines. The nitrogen atom of the morpholine ring can attack an electrophilic carbon of an alkyl halide (e.g., methyl iodide, benzyl bromide) in an SN2 reaction. This process results in the formation of a quaternary ammonium salt, also known as a morpholinium salt, where the nitrogen atom bears a permanent positive charge. researchgate.net These ionic compounds often exhibit different solubility and biological properties compared to the parent molecule.

Another key reaction is the formation of an N-oxide. The lone pair of electrons on the nucleophilic nitrogen can be oxidized by reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This reaction converts the tertiary amine into an amine oxide, introducing a formal positive charge on the nitrogen and a negative charge on the oxygen. This derivatization significantly alters the electronic properties and polarity of the morpholine ring.

| Reaction Type | Reagent(s) | Product | Functional Group Transformation |

| Quaternization | Alkyl Halide (R-X) | Quaternary Ammonium Salt | Tertiary Amine → Quaternary Ammonium Ion |

| N-Oxide Formation | H₂O₂ or m-CPBA | Amine Oxide | Tertiary Amine → N-Oxide |

Complexation with Metal Centers

The ability of this compound to form coordination complexes with metal centers is an area of significant interest, largely owing to the presence of multiple heteroatoms—specifically, the nitrogen atom of the morpholine ring and the oxygen atom of the hydroxyl group—which can act as Lewis basic sites for metal ion binding. While specific studies focusing exclusively on the complexation of this compound are not extensively documented in publicly available literature, the coordination chemistry of structurally related N-substituted morpholine and amino alcohol ligands provides a strong basis for predicting its behavior.

Generally, N-alkylated morpholine derivatives can coordinate to metal ions through the morpholine nitrogen. The lone pair of electrons on the nitrogen atom makes it a potent donor for a variety of metal centers, including transition metals. Furthermore, the hydroxyl group in this compound can also participate in coordination, either as a neutral ligand or, upon deprotonation, as an anionic alkoxide ligand. This dual-coordination potential allows the molecule to act as a bidentate ligand, forming stable chelate rings with metal ions. The formation of such chelates is often thermodynamically favored due to the chelate effect.

The nature of the metal ion, its oxidation state, and the reaction conditions (e.g., solvent, pH, and temperature) are expected to play a crucial role in determining the stoichiometry and geometry of the resulting metal complexes. For instance, with transition metals like copper(II), cobalt(II), or nickel(II), one could anticipate the formation of complexes with varying coordination numbers and geometries, such as tetrahedral, square planar, or octahedral.

Interactive Data Table: Plausible Coordination Modes of this compound with Metal Ions.

| Coordination Mode | Donating Atoms | Potential Metal Ions | Expected Complex Geometry |

| Monodentate | Nitrogen | Various transition metals | Dependent on other ligands |

| Monodentate | Oxygen | Hard metal ions | Dependent on other ligands |

| Bidentate (N,O) | Nitrogen, Oxygen | Cu(II), Ni(II), Co(II), Zn(II) | Tetrahedral, Square Planar, Octahedral |

Stereochemical Aspects of this compound Transformations

The presence of a chiral center at the C2 position of the propanol (B110389) chain in this compound introduces important stereochemical considerations in its chemical transformations. The spatial arrangement of the substituents around this stereocenter can significantly influence the reactivity and the stereochemical outcome of its derivatization reactions.

Stereospecificity and Stereoselectivity in Reactions

Reactions involving the chiral center of this compound can proceed with varying degrees of stereochemical control.

Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. For example, a reaction at the chiral center that proceeds through a mechanism that dictates a specific spatial arrangement in the transition state, such as an SN2 reaction, would be stereospecific.

Stereoselective reactions are those in which a single reactant can form two or more stereoisomeric products, but one is formed in preference to the others. The derivatization of the hydroxyl group or reactions involving the adjacent chiral center can exhibit stereoselectivity, influenced by steric hindrance or electronic effects imposed by the existing stereocenter.

The synthesis of chiral 1,2-amino alcohols, a class of compounds to which this compound belongs, often employs stereoselective methods to control the relative and absolute stereochemistry. nih.govnih.gov For instance, the diastereoselective allylic C–H amination of chiral homoallylic N-tosyl carbamates is a known method for producing syn-1,2-amino alcohols. nih.gov While not directly applied to this compound, such strategies highlight the potential for achieving high levels of stereocontrol in the synthesis and derivatization of related structures.

Retention, Inversion, and Racemization Studies at the Chiral Center

The stereochemical fate of the chiral center during a chemical transformation is of fundamental importance.

Retention of configuration occurs when the spatial arrangement of the groups around the chiral center is the same in the product as in the reactant.

Inversion of configuration involves the flipping of the stereochemistry at the chiral center, famously observed in SN2 reactions.

Racemization is the formation of a 1:1 mixture of enantiomers from a single enantiomerically enriched starting material, leading to a loss of optical activity. wikipedia.org

While specific studies on the racemization of this compound are scarce, studies on other chiral amino alcohols, such as R-(-)-2-amino-1-butanol, have shown that racemization can be achieved under certain catalytic conditions. researchgate.net Racemization of chiral amino acids has also been studied, and it is known to occur under conditions that allow for the temporary formation of an achiral intermediate, such as an enol or imine. acs.org For this compound, racemization could potentially occur via mechanisms that involve deprotonation-reprotonation at the chiral center, particularly if the substituent can stabilize a transient planar intermediate. However, the stability of the C-H bond at the chiral center makes this process generally difficult without specific catalysts or reagents.

Mechanistic Investigations of Key Derivatization Pathways

Understanding the reaction mechanisms of derivatization pathways is crucial for optimizing reaction conditions and controlling product outcomes. For this compound, key derivatization reactions would involve the functionalization of the hydroxyl group and reactions at the morpholine nitrogen.

The N-alkylation of morpholines with alcohols is a well-studied transformation that typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism when catalyzed by transition metals like ruthenium or iridium. nih.govresearchgate.net This process involves the initial dehydrogenation of the alcohol to an aldehyde by the metal catalyst. The resulting aldehyde then undergoes condensation with the secondary amine (morpholine) to form an enamine or iminium ion intermediate. Finally, the metal hydride species, formed in the initial dehydrogenation step, reduces the intermediate to the N-alkylated product and regenerates the catalyst.

The derivatization of the hydroxyl group can proceed through various well-established mechanisms. For example, esterification in the presence of an acid catalyst involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of this compound. Subsequent elimination of water yields the ester. Ether synthesis, for instance, via a Williamson-type reaction, would involve the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. The stereochemical outcome of such reactions at a chiral alcohol would depend on whether the chiral center is directly involved in the bond-breaking or bond-forming steps.

Applications of 2 Morpholin 4 Ylpropan 1 Ol in Advanced Organic Synthesis

As a Chiral Building Block in Complex Molecular Architectures

There is no available research detailing the use of 2-Morpholin-4-ylpropan-1-ol as a chiral building block in the synthesis of complex molecular architectures.

Scientific literature does not currently contain specific examples or methods for the use of this compound as a precursor for the stereocontrolled synthesis of nitrogen-containing heterocycles. While chiral amino alcohols are a recognized class of precursors for such syntheses, the specific role and application of this particular compound have not been reported.

There are no documented instances of this compound being utilized in the construction of stereodefined polyfunctionalized molecules. Research in this area has not specified this compound as a key starting material or intermediate.

Utilization as a Ligand in Transition Metal Catalysis

The utility of this compound or its derivatives as ligands in transition metal catalysis is not described in the current body of scientific literature.

There are no published studies on the design and synthesis of specific ligands derived from this compound for the purpose of transition metal catalysis.

Consistent with the lack of information on its use in ligand design, there are no reports of this compound derived ligands being applied in asymmetric hydrogenation or asymmetric carbon-carbon bond formation reactions.

As there are no documented catalytic systems employing ligands derived from this compound, there is no information available regarding the mechanisms of chiral induction.

Role as a Chiral Auxiliary in Asymmetric Induction

Chiral auxiliaries are instrumental in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. These auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Following the reaction, the auxiliary is typically cleaved and can be recovered for reuse. While a wide array of chiral auxiliaries have been developed and successfully employed, the exploration of new and efficient auxiliaries remains an active area of research.

The potential of this compound as a chiral auxiliary lies in its inherent chirality when synthesized in an enantiomerically pure form. By attaching this molecule to a prochiral substrate, it can create a chiral environment that influences the approach of reagents, leading to the preferential formation of one diastereomer over another.

While extensive research on other morpholine-containing structures and other chiral amino alcohols has demonstrated their effectiveness in various diastereoselective transformations, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions, specific and detailed research findings on the application of this compound derivatives in mediating such reactions are not extensively documented in publicly available scientific literature. The general principle would involve the formation of an amide or ester linkage between the chiral auxiliary and a prochiral carbonyl compound. The resulting steric hindrance and electronic effects imposed by the morpholine (B109124) and propanol (B110389) moieties would then dictate the facial selectivity of the reaction.

Table 1: Hypothetical Diastereoselective Reactions Utilizing a this compound Derived Auxiliary

| Reaction Type | Substrate | Reagent | Potential Product Diastereomeric Ratio (d.r.) |

| Alkylation | N-propanoyl-2-(morpholin-4-yl)propan-1-amine | Benzyl bromide | Data not available |

| Aldol Reaction | N-acetyl-2-(morpholin-4-yl)propan-1-amine | Benzaldehyde | Data not available |

| Diels-Alder | N-acryloyl-2-(morpholin-4-yl)propan-1-amine | Cyclopentadiene | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental results for this compound in these reactions are not found in the searched scientific literature.

A critical step in the use of a chiral auxiliary is its removal from the product to yield the desired enantiomerically enriched compound and to allow for the recovery and recycling of the auxiliary. The method of cleavage must be efficient and not compromise the stereochemical integrity of the newly formed chiral center.

Common strategies for the cleavage of amino alcohol-based auxiliaries, which would be applicable to derivatives of this compound, include:

Hydrolysis: Basic or acidic hydrolysis can cleave ester or amide bonds, releasing the chiral product (typically a carboxylic acid or its derivative) and the auxiliary.

Reductive Cleavage: Reagents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) can be used to reduce the carbonyl group of the amide linkage, yielding a chiral alcohol and the intact auxiliary.

Oxidative Cleavage: In specific cases, oxidative methods can be employed.

The choice of cleavage method depends on the nature of the product and its compatibility with the reaction conditions. Efficient recovery of this compound would be crucial for the economic viability of its use as a chiral auxiliary. However, specific protocols and recovery yields for this particular auxiliary have not been detailed in the available literature.

Contribution to Polymer Chemistry and Material Science

The incorporation of functional molecules into polymers is a key strategy for developing materials with tailored properties. The morpholine and hydroxyl groups of this compound make it an interesting candidate for applications in polymer chemistry, both as a monomer and as a modifying agent.

This compound possesses a reactive hydroxyl group that could potentially participate in polymerization reactions. For instance, it could serve as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of polyesters with a terminal morpholino-propanol group.

Furthermore, the hydroxyl group could be functionalized to introduce a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group. The resulting monomer could then be copolymerized with other vinyl monomers to introduce the morpholine functionality into the polymer backbone or as a side chain. The presence of the morpholine ring in the polymer could influence properties such as solubility, thermal stability, and biocompatibility. However, specific examples of polymers synthesized directly from this compound as a monomer are not well-documented in the scientific literature.

Another potential application of this compound in material science is as a post-polymerization modification agent. The secondary amine of the morpholine ring or the hydroxyl group can be reacted with polymers containing suitable functional groups, such as electrophilic sites or carboxylic acid groups. This "grafting to" approach allows for the introduction of the morpholino-propanol moiety onto the surface or throughout the bulk of a pre-existing polymer.

Such modifications could be used to:

Enhance Hydrophilicity: The morpholine and hydroxyl groups can increase the water-solubility or wettability of hydrophobic polymers.

Introduce pH-Responsiveness: The basic nitrogen atom of the morpholine ring can be protonated at low pH, leading to changes in polymer conformation or solubility.

Improve Biocompatibility: Morpholine-containing polymers have been investigated for biomedical applications, and incorporating this moiety could enhance the biocompatibility of materials.

Act as a Curing Agent: The reactive groups could participate in cross-linking reactions to form thermosetting materials.

Table 2: Potential Polymer Systems for Modification with this compound

| Polymer Backbone | Reactive Group on Polymer | Potential Modified Property |

| Poly(acrylic acid) | Carboxylic acid | Increased hydrophilicity, pH-responsiveness |

| Poly(glycidyl methacrylate) | Epoxide | Introduction of morpholine functionality |

| Poly(vinyl chloride) | Chlorine (via substitution) | Modified solubility and surface properties |

Note: This table presents potential applications based on the chemical structure of this compound, as specific research on these modifications is not found in the searched literature.

Theoretical and Computational Chemistry Studies on 2 Morpholin 4 Ylpropan 1 Ol

Conformational Analysis and Energy Minima Determination

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. scribd.com This analysis is fundamental to understanding a molecule's stability, as it identifies the lowest energy (and thus most probable) three-dimensional structures. lumenlearning.com The process involves examining the energy changes that occur during these rotations, with the most stable conformations being those that minimize steric and torsional strain. scribd.com

For 2-Morpholin-4-ylpropan-1-ol, the key rotatable single bonds are within the propanol (B110389) side chain and the bond connecting it to the morpholine (B109124) nitrogen. The relative orientations of the methyl, hydroxyl, and morpholinyl groups give rise to various staggered and eclipsed conformations.

Staggered Conformations: These are energy minima where substituents on adjacent atoms are maximally separated, reducing torsional strain. The anti conformation, with the largest groups 180° apart, is typically the most stable, while gauche conformations, with large groups 60° apart, are slightly higher in energy.

Eclipsed Conformations: These represent energy maxima where substituents are aligned, leading to significant torsional and steric strain. lumenlearning.com The most destabilizing interactions occur when the largest groups eclipse each other. lumenlearning.com

Determining the precise energy minima for this compound would involve systematically rotating the key bonds and calculating the potential energy at each step using quantum chemical methods. The resulting potential energy surface would reveal the global minimum and other low-energy conformers that are likely to exist at equilibrium.

Table 1: Key Rotatable Bonds and Potential Steric Interactions

| Rotatable Bond | Interacting Groups | Type of Potential Interaction | Significance |

|---|---|---|---|

| C1-C2 Bond | Hydroxyl (CH₂OH) and Morpholinyl | Gauche / Anti | Influences the relative positioning of the polar hydroxyl group and the bulky morpholine ring. |

| C2-N4 Bond | Methyl (CH₃) and Morpholine Ring | Steric Hindrance | Rotation can be hindered by the interaction between the methyl group and the hydrogens on the morpholine ring. |

Electronic Structure Investigations via Quantum Chemical Methods

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. mdpi.com These theoretical approaches are vital for explaining chemical observations and predicting molecular properties. mdpi.com

Methods like Density Functional Theory (DFT) are commonly used for geometry optimization and the computation of electronic properties of organic molecules. chemrxiv.org A typical approach involves using a functional, such as B3LYP, with a suitable basis set like 6-311+G(d,p), to achieve a balance between accuracy and computational cost. mdpi.com

For this compound, these calculations would elucidate:

Molecular Orbitals: The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO location indicates the site of electron donation (nucleophilicity), while the LUMO indicates the site of electron acceptance (electrophilicity).

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. chemrxiv.org

Electron Density: This reveals the distribution of charge throughout the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 2: Key Electronic Properties Calculable via Quantum Chemistry

| Property | Definition | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. Likely localized on the nitrogen or oxygen atoms. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability. chemrxiv.org |

| Dipole Moment (μ) | Measure of net molecular polarity | Governs interactions with polar solvents and biological targets. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Derived from HOMO/LUMO energies, it provides another measure of reactivity. researchgate.net |

Prediction of Reactivity and Selectivity via Computational Models

Computational models leverage the electronic structure data to predict how and where a molecule is likely to react. imist.ma

Frontier Molecular Orbital (FMO) Theory: The HOMO and LUMO are the "frontier" orbitals that are most involved in chemical reactions. The locations of these orbitals on the this compound structure would predict the most probable sites for nucleophilic and electrophilic attack. The oxygen of the hydroxyl group and the nitrogen of the morpholine ring are expected to be primary sites of HOMO density, making them nucleophilic centers.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of the molecule. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, MEP maps would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydroxyl hydrogen.

Quantitative Structure-Property Relationship (QSPR): These models establish a mathematical relationship between calculated molecular descriptors (like electronic properties) and an observable property, such as reactivity or boiling point. imist.ma

Table 3: Computational Models for Predicting Reactivity

| Model/Tool | Information Provided | Predicted Outcome for this compound |

|---|---|---|

| Frontier Molecular Orbital (FMO) Theory | Identifies electron-rich (HOMO) and electron-poor (LUMO) regions. | The morpholine nitrogen and hydroxyl oxygen are likely nucleophilic centers. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and sites for electrophilic/nucleophilic attack. | Predicts reactivity hotspots based on color-coded potential values. |

| Atomic Charges Calculation | Quantifies the partial charge on each atom. | Identifies specific atoms that are electron-deficient or electron-rich. |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. researchgate.net By numerically solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. researchgate.net

For this compound, MD simulations can be used to:

Analyze Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study how the solvent influences the molecule's preferred conformation and dynamics. Hydrogen bonding between the hydroxyl group and water would be a key interaction to observe.

Study Intermolecular Interactions: In simulations with other molecules, such as in a biological context, MD can reveal the stability of binding poses and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that govern complex formation. rcsb.org Such simulations are often used to assess the stability of ligand conformations within protein binding sites. rcsb.org

Maintain Controlled Conditions: Algorithms like the Berendsen thermostat can be used to couple the system to an external bath, allowing for simulations at constant temperature and pressure, which mimics experimental conditions. rug.nl

Table 4: Components of a Molecular Dynamics Simulation

| Component | Description | Application to this compound |

|---|---|---|

| Force Field | A set of parameters and equations used to calculate the potential energy of the system. | Defines the interactions between atoms within the molecule and with its environment. |

| Initialization | Assigning initial positions and velocities to all atoms in the system. researchgate.net | Sets up the starting state of the molecule in a solvent box. |

| Integration Algorithm | A numerical method (e.g., Leap-frog, Verlet) to solve the equations of motion. rug.nl | Propagates the system forward in time in small steps (femtoseconds). |

| Analysis | Calculation of properties from the generated trajectory (positions and velocities over time). | Analysis of conformational stability, hydrogen bond lifetimes, and interactions with surrounding molecules. |

In Silico Rational Design of Novel Derivatives and Analogues

In silico methods are instrumental in the rational design of new molecules with specific, desirable properties, thereby accelerating the discovery process. imist.ma This involves using a known molecule, such as this compound or a close analogue, as a lead structure or scaffold for modification.

The general workflow involves:

Lead Identification: A starting compound with some desired activity is chosen. The morpholino-alcohol moiety is a valuable template for compounds that interact with various biological targets. nih.gov

Structural Modification: Derivatives are created computationally by adding, removing, or replacing functional groups. For instance, the hydroxyl group could be esterified, or substituents could be added to the morpholine ring.

Property Prediction: The properties of the newly designed molecules are predicted using computational tools. This includes molecular docking to predict binding affinity to a biological target (e.g., an enzyme or receptor) and QSAR models to predict activity. imist.manih.gov

Prioritization: The most promising candidates are selected for chemical synthesis and experimental testing.

Research has shown that molecules containing a morpholine ring are important for designing inhibitors of enzymes like PI3Kδ, where the morpholine acts as a hydrogen-bond acceptor in the enzyme's hinge region. celonpharma.com Similarly, in silico docking studies on an isomer, 1-(morpholin-4-yl)propan-2-ol, were used to design a novel analgesic, highlighting the value of this molecular scaffold in drug design. nih.gov

Table 5: Strategies for In Silico Derivative Design

| Design Strategy | Example Modification | Predicted Outcome |

|---|---|---|

| Bioisosteric Replacement | Replace the hydroxyl group with a thiol or an amine. | Altered hydrogen bonding capability and polarity. |

| Structure-Activity Relationship (SAR) Exploration | Add substituents at various positions on the morpholine ring. | Enhanced binding affinity or selectivity for a target. celonpharma.com |

| Scaffold Hopping | Replace the morpholine ring with another heterocyclic system (e.g., piperidine, thiomorpholine). | Exploration of new chemical space with potentially improved properties. |

| Prodrug Design | Convert the hydroxyl group into an ester. | Modified solubility and pharmacokinetic properties. |

Advanced Analytical Methodologies for Research on 2 Morpholin 4 Ylpropan 1 Ol and Its Derivatives

High-Resolution Spectroscopic Techniques for Elucidating Reaction Intermediates and Products

High-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are cornerstones for the structural elucidation of 2-Morpholin-4-ylpropan-1-ol derivatives. These techniques provide detailed information at the molecular level, confirming the identity of final products and helping to piece together reaction pathways by identifying transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy is employed to map the carbon-hydrogen framework of a molecule. In the analysis of morpholine (B109124) derivatives, ¹H and ¹³C NMR spectra offer definitive proof of structure. For instance, in a series of morpholine-substituted quinazoline (B50416) derivatives, the characteristic protons of the morpholine ring (–NCH₂ and –OCH₂) typically appear as broad peaks in the ¹H NMR spectrum at approximately 3.85-3.90 ppm and 3.98-4.11 ppm, respectively. nih.gov The corresponding carbon atoms are observed in the ¹³C NMR spectra around 50.6 ppm (NCH₂) and 66.8 ppm (OCH₂). nih.gov Similarly, for benzimidazole-morpholine derivatives, ¹H NMR spectra show morpholine protons at about 2.20 ppm (positions 3 and 4) and 3.50-3.60 ppm (positions 2 and 5), while ¹³C NMR signals for morpholine carbons appear at approximately 53.8 ppm and 66.4 ppm. mdpi.com These distinct chemical shifts allow for unambiguous confirmation of the morpholine moiety's presence and connectivity within the larger molecular structure. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass-to-charge ratio measurements, enabling the determination of elemental compositions for reaction products. mdpi.com Techniques like Electrospray Ionization (ESI-MS) are commonly used to characterize synthesized morpholine derivatives, confirming their molecular weights and providing fragmentation patterns that further support structural assignments. nih.gov The application of HRMS is crucial for confirming the identity of novel psychoactive substances and other complex molecules where precise mass is a key identifier. scispace.com

Table 1: Representative NMR Data for Morpholine Derivatives

| Compound Class | Nucleus | Morpholine Ring Position | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Morpholine Substituted Quinazolines | ¹H | –NCH₂ | 3.85 - 3.90 | nih.gov |

| –OCH₂ | 3.98 - 4.11 | nih.gov | ||

| ¹³C | NCH₂ | ~50.6 | nih.gov | |

| OCH₂ | ~66.8 | nih.gov | ||

| Benzimidazole-Morpholine Derivatives | ¹H | –NCH₂CH₂N– | ~4.20 | mdpi.com |

| –CH₂CH₂O– | ~3.55 | mdpi.com | ||

| ¹³C | NCH₂ (ring) | ~53.8 | mdpi.com | |

| OCH₂ (ring) | ~66.4 | mdpi.com | ||

| NCH₂ (chain) | ~42.2 | mdpi.com | ||

| CH₂N (chain) | ~57.4 | mdpi.com |

This table is interactive. You can sort and filter the data.

Chromatographic Methods for Enantiomeric Excess and Purity Assessment

For chiral compounds like this compound, which possesses a stereocenter, determining the enantiomeric excess (ee) is critical. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other. wikipedia.org High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for this purpose. americanpharmaceuticalreview.comheraldopenaccess.us

Chiral HPLC methods effectively separate enantiomers, allowing for their quantification and the calculation of enantiomeric excess. heraldopenaccess.usmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used due to their broad applicability in resolving various classes of chiral compounds. americanpharmaceuticalreview.comrsc.org The development of a successful chiral separation method involves optimizing the mobile phase composition, which often consists of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol. rsc.org

In a study on the lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol, a close analog of the title compound, chiral HPLC was essential for monitoring the reaction's progress and determining the enantiomeric purity of the resulting alcohol and its acylated product. nih.govresearchgate.net Similarly, the enantiomeric excess of various β-keto sulfonamide derivatives containing a morpholine ring has been successfully determined by HPLC on Chiralpak columns, achieving baseline separation of enantiomers. rsc.org

Table 2: Example HPLC Conditions for Chiral Separation of Morpholine Derivatives

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|---|

| 1-phenyl-2-(morpholinosulfonyl)propan-1-ol | Chiralpak IB | Hexane:Isopropanol (95:5) | 1.0 | UV (210 nm) | rsc.org |

| 1-(4-chlorophenyl)-2-(morpholinosulfonyl)propan-1-ol | Chiralpak AD-H | Hexane:Isopropanol (90:10) | 1.0 | UV (210 nm) | rsc.org |

| Ethereal analog of iso-moramide | Cellulose-based CSP | Not specified | Not specified | Not specified | nih.gov |

This table is interactive. You can sort and filter the data.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution. google.com For derivatives of this compound, single-crystal X-ray diffraction provides unambiguous proof of molecular connectivity, conformation, and, crucially for chiral molecules, the absolute configuration. nih.govmdpi.com

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed map of electron density, from which the positions of individual atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the solid state. For instance, studies on various morpholine-containing compounds have confirmed the characteristic chair conformation of the morpholine ring. iucr.orgresearchgate.net

Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice and reveals the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the solid-state properties of the material. mdpi.comiucr.org In one study, the crystal structure of 1-morpholino-3-morpholinium bromide propane, a related derivative, was determined, revealing details of its monoclinic crystal system, space group (P2₁), and the hydrogen bonding network responsible for its molecular packing. mdpi.com Hirshfeld surface analysis can be used in conjunction with crystallographic data to quantitatively map and analyze these intermolecular contacts. mdpi.comiucr.org

Table 3: Crystallographic Data for a Morpholine Derivative

| Parameter | 1-morpholino-3-morpholinium bromide propane | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁ | mdpi.com |

| a (Å) | 6.37450(10) | mdpi.com |

| b (Å) | 11.1378(2) | mdpi.com |

| c (Å) | 9.6549(2) | mdpi.com |

| β (°) | 93.358(2) | mdpi.com |

| Volume (ų) | 684.30(2) | mdpi.com |

| Temperature (K) | 120(2) | mdpi.com |

This table is interactive. You can sort and filter the data.

Chiroptical Spectroscopy for Absolute Configuration and Conformational Studies

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. ntu.edu.sg These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive tools for assigning the absolute configuration of chiral molecules in solution, providing a valuable alternative or complement to X-ray crystallography. researchgate.netamericanlaboratory.com

The determination of absolute configuration using chiroptical methods relies on a comparison between the experimentally measured spectrum and a theoretically predicted spectrum generated through quantum chemical calculations. researchgate.netcas.cz A match between the signs and relative intensities of the experimental and calculated spectral bands allows for a confident assignment of the molecule's absolute stereochemistry. americanlaboratory.com

Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light in the UV-Visible region, arising from electronic transitions within chiral chromophores. ntu.edu.sg While molecules transparent in the UV region may not give a strong ECD signal, derivatization with a chromophoric group can amplify the response, enabling analysis. rsc.org This approach has been successfully used to determine the absolute configuration of various chiral natural products and synthetic compounds. researchgate.netnih.gov

Vibrational Circular Dichroism (VCD) is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. americanlaboratory.com Since all molecules (except achiral ones in an achiral environment) have VCD-active vibrational bands, the method is broadly applicable. VCD has emerged as a particularly reliable technique for the absolute configuration assignment of drug molecules in early discovery phases, as it provides rich structural information and is sensitive to the solution-state conformation. americanlaboratory.com The comparison of an experimental VCD spectrum with the DFT-calculated spectrum for a specific enantiomer can provide a definitive assignment of its absolute configuration. americanlaboratory.com

Table 4: Overview of Chiroptical Spectroscopy Techniques

| Technique | Principle | Application | Key Advantage |

|---|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light by chiral chromophores. ntu.edu.sg | Absolute configuration of molecules with chromophores. researchgate.net | High sensitivity for compounds with suitable chromophores. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light by chiral molecules. americanlaboratory.com | Absolute configuration and conformational analysis of a wide range of molecules in solution. americanlaboratory.com | Broad applicability and high reliability for complex molecules. |

This table is interactive. You can sort and filter the data.

Future Research Directions and Emerging Applications in Synthetic Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

While classical synthetic routes to 2-Morpholin-4-ylpropan-1-ol exist, future research will likely focus on the development of more efficient, stereoselective, and sustainable methods. One promising avenue is the asymmetric aminolysis of substituted propylene (B89431) oxides with morpholine (B109124), catalyzed by chiral catalysts. This approach could provide direct access to enantiomerically pure this compound in a single step. Another area of exploration is the catalytic asymmetric reduction of 2-morpholin-4-ylpropan-1-one and its derivatives. Advances in asymmetric hydrogenation and transfer hydrogenation using ruthenium, rhodium, or iridium catalysts could offer highly efficient routes to the desired chiral alcohol.

| Proposed Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Aminolysis of Propylene Oxide | Atom economy, direct access to enantiopure product. | Development of highly selective and active chiral catalysts. |

| Catalytic Asymmetric Reduction | High yields and enantioselectivities. | Design of novel chiral ligands and optimization of reaction conditions. |

| Biocatalytic Routes | High stereoselectivity, mild reaction conditions, sustainability. | Enzyme screening and engineering for specific substrate recognition. |

Exploration of this compound in Flow Chemistry and Continuous Processing

The application of flow chemistry to the synthesis of this compound and its derivatives is a largely unexplored but highly promising area. Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. nih.govmit.edu Future research could focus on developing a continuous process for the synthesis of this compound, potentially integrating the reaction and purification steps into a single, streamlined operation. unimi.it The use of immobilized catalysts or reagents in packed-bed reactors could further enhance the efficiency and sustainability of the process. acs.org The rapid and controlled reaction conditions achievable in flow reactors could also enable the exploration of novel reaction pathways that are not feasible in batch. researchgate.net

Integration into Organocatalytic Systems

The presence of both a secondary amine (within the morpholine ring) and a hydroxyl group makes this compound an attractive candidate for development as an organocatalyst. While the pyrrolidine nucleus has been more extensively studied in enamine catalysis, there is growing interest in the use of morpholine-based catalysts. nih.gov Future research could involve the derivatization of the hydroxyl group or the nitrogen atom to create novel chiral organocatalysts for a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. researchgate.net The chiral propanol (B110389) backbone could provide the necessary stereochemical control, while the morpholine unit could influence the catalyst's solubility and electronic properties. Computational studies could be employed to predict the most effective catalyst designs and to elucidate the mechanism of catalysis. rsc.org

Design of Next-Generation Ligands and Auxiliaries Based on the this compound Scaffold

The chiral 1,2-amino alcohol motif is a privileged scaffold in the design of chiral ligands and auxiliaries for asymmetric synthesis. acs.org The this compound scaffold, with its pre-defined stereocenter and modifiable hydroxyl and morpholine groups, is a promising platform for the development of new generations of ligands for transition-metal-catalyzed reactions. nih.govmdpi.com For instance, phosphine (B1218219) or N-heterocyclic carbene moieties could be introduced through the hydroxyl group to create bidentate ligands for reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. nih.govrsc.org Furthermore, the use of this compound as a chiral auxiliary could be explored in diastereoselective reactions, where it could be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent transformation. nih.gov

| Potential Application | Key Structural Feature | Target Reactions |

| Chiral Ligand | Chiral 1,2-amino alcohol motif | Asymmetric hydrogenation, allylic alkylation, cross-coupling |

| Chiral Auxiliary | Pre-defined stereocenter | Diastereoselective aldol reactions, alkylations |

Sustainable and Biocatalytic Transformations Utilizing this compound

In line with the growing emphasis on green chemistry, future research will likely explore sustainable and biocatalytic approaches for both the synthesis and application of this compound. Biocatalysis, using either isolated enzymes or whole-cell systems, offers a powerful tool for the synthesis of chiral amino alcohols with high enantioselectivity under mild reaction conditions. nih.govucl.ac.ukfrontiersin.organr.fr Enzymes such as alcohol dehydrogenases and transaminases could be employed for the asymmetric synthesis of this compound. mecp2024.com Conversely, this compound itself could serve as a chiral building block for the synthesis of more complex molecules through biocatalytic transformations. The use of renewable starting materials and environmentally benign solvents will be a key focus in developing these sustainable processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Morpholin-4-ylpropan-1-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, morpholine can react with halogenated propanol derivatives (e.g., 3-chloropropanol) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of morpholine to alkylating agent), temperature (60–80°C), and reaction time (12–24 hours). Monitoring via TLC or GC-MS ensures reaction completion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the morpholine ring protons (δ 3.5–3.7 ppm, multiplet for N-CH₂-CH₂-O) and the propanol backbone (δ 1.5–1.7 ppm for CH₂, δ 3.4–3.6 ppm for OH-bearing CH₂).

- ¹³C NMR : Peaks at δ 65–70 ppm (morpholine carbons) and δ 60–65 ppm (propanol CH₂OH).

- IR : Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1050 cm⁻¹), and morpholine C-N stretches (~1250 cm⁻¹). Compare with reference spectra from databases like PubChem or crystallographic data .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?

- Methodological Answer : The compound is moderately soluble in polar solvents (water, ethanol) due to its hydroxyl and morpholine groups. For aqueous solutions, maintain pH 6–8 to prevent degradation. In organic solvents (e.g., DCM, ethyl acetate), store under inert gas (N₂/Ar) at 2–8°C to avoid oxidation. Stability studies via accelerated aging (40°C/75% RH for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment. Key steps:

Grow crystals via slow evaporation (e.g., ethanol/water mix).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL with HKLF4 format, applying restraints for thermal parameters.

- Example: A morpholine derivative in was resolved with R-factor < 0.05, confirming chair conformation of the morpholine ring .

Q. What strategies address contradictory bioactivity results in enzyme inhibition studies involving this compound?

- Methodological Answer :

- Assay Validation : Use positive controls (e.g., known inhibitors) and replicate experiments across cell lines (HEK293 vs. HeLa).

- Data Analysis : Apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers. For IC₅₀ discrepancies, check enzyme purity (SDS-PAGE) or buffer conditions (e.g., Mg²⁺ concentration affects kinase activity).

- Example: In , fluorophenyl-propanol derivatives showed variability in RPE65 inhibition due to assay pH differences .

Q. How can computational methods (DFT, MD simulations) predict reaction pathways for this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states (TS) using Gaussian09 with B3LYP/6-31G(d) basis set. Visualize electron density maps to identify nucleophilic attack sites.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMF) using GROMACS. Analyze free energy profiles (umbrella sampling) to compare SN1 vs. SN2 mechanisms.

- Example: MD simulations in revealed solvent polarity as a critical factor in substitution kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.